ML335

TREK-2 K2P10.1 electrophysiology potency comparison

Researchers studying TREK channel physiology often face confounding effects from non-selective activators. ML335 offers a precise solution with subfamily selectivity for TREK-1/2 over TRAAK and atomic-level structural validation via co-crystallography (PDB 6CQ8). • TREK-1 EC₅₀ = 14.3 μM, TREK-2 EC₅₀ = 5.2 μM; no TRAAK activation up to 50 μM • Structurally validated binding with cation-π interaction at Lys271 • ≥98% purity, shipped under appropriate conditions for research use

Molecular Formula C15H14Cl2N2O3S
Molecular Weight 373.3 g/mol
CAS No. 825658-06-8
Cat. No. B1676647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML335
CAS825658-06-8
SynonymsML335 compound
N-((2,4-dichlorophenyl)methyl)-4-(methanesulfonamido)benzamide
Molecular FormulaC15H14Cl2N2O3S
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19-13-6-3-10(4-7-13)15(20)18-9-11-2-5-12(16)8-14(11)17/h2-8,19H,9H2,1H3,(H,18,20)
InChIKeyRDFIQTZRJRVFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML335: Selective TREK-1/2 K2P Activator


ML335 (N-[(2,4-dichlorophenyl)methyl]-4-methanesulfonamidobenzamide) is an N-aryl-sulfonamide small molecule that functions as a selective activator of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1, KCNK2) and TREK-2 (K2P10.1, KCNK10) [1]. The compound directly stimulates the C-type gate by binding to a cryptic K2P modulator pocket, a mechanism established through co-crystal structures of the TREK-1:ML335 complex that defined this previously unknown druggable site [1]. ML335 exhibits EC50 values of 14.3 μM for TREK-1 and 5.2 μM for TREK-2 in Xenopus oocyte two-electrode voltage-clamp assays, and importantly, does not activate the closely related TREK subfamily member TRAAK (K2P4.1) [1]. With a molecular weight of 373.25 and high purity (≥98% by HPLC) commercially available, ML335 serves as a well-characterized pharmacological tool for studying TREK channel physiology and K2P gating mechanisms .

Why ML335 Cannot Be Substituted


Interchanging TREK subfamily activators without quantitative consideration introduces substantial experimental risk, as demonstrated by head-to-head comparisons between ML335 and its closest analogs. Unlike ML67-33, which activates TREK-1, TREK-2, and TRAAK non-selectively [1], ML335 displays clear subfamily selectivity, activating TREK-1 and TREK-2 while leaving TRAAK unaffected [2]. Even among compounds with similar selectivity profiles, potency differences are meaningful: ML335 activates TREK-2 with an EC50 of 5.2 ± 0.5 μM, whereas the structurally distinct activator BL1249 requires higher concentrations for comparable effects in some systems [3]. Furthermore, ML402, a thiophene-carboxamide analog, shows a different potency ratio between TREK-1 (EC50 13.7 ± 7.0 μM) and TREK-2 (EC50 5.9 ± 1.6 μM) compared to ML335 [2]. Critically, ML335's binding mechanism has been structurally validated by co-crystallography, revealing a cation-π interaction with Lys271 in the K2P modulator pocket that underlies its selectivity [2]. Substituting a structurally uncharacterized or less selective activator introduces uncontrolled variables in channel activation kinetics and off-target effects, directly compromising experimental reproducibility and data interpretation in studies of TREK channel physiology, pain, neuroprotection, or epithelial ion transport.

ML335 Quantitative Differentiation Evidence


TREK-2 Potency: ML335 vs. ML402

In direct head-to-head two-electrode voltage-clamp recordings from Xenopus oocytes expressing TREK-2 (K2P10.1), ML335 demonstrates a modest but reproducible potency advantage over the structurally distinct activator ML402. The dose-response curve for ML335 yields an EC50 of 5.2 ± 0.5 μM (n>3), compared to 5.9 ± 1.6 μM (n≥4) for ML402 [1]. This 13.5% lower EC50 (0.7 μM absolute difference) indicates that ML335 achieves half-maximal activation at a slightly lower concentration than ML402. While both compounds are effective TREK-2 activators, researchers requiring precise concentration-response relationships or working with limited compound solubility may find this potency differential meaningful for experimental design. The data were generated under identical assay conditions, enabling direct quantitative comparison.

TREK-2 K2P10.1 electrophysiology potency comparison

Selectivity: TREK-1 vs. TRAAK

ML335 exhibits clear functional discrimination between TREK subfamily members: it activates TREK-1 with an EC50 of 14.3 ± 2.7 μM (n≥5) but produces no activation of TRAAK (K2P4.1) when tested at concentrations up to 50 μM [1]. In contrast, alternative activators such as ML67-33 lack this selectivity, activating TREK-1, TREK-2, and TRAAK without discrimination [2]. This selectivity is mechanistically underpinned by a specific cation-π interaction between the sulfonamide moiety of ML335 and Lys271 in the K2P modulator pocket of TREK-1; TRAAK naturally lacks this lysine at the equivalent position (Gln258), explaining the observed selectivity [1]. This quantitative selectivity profile makes ML335 a preferred tool for experiments designed to isolate TREK-1/2-specific functions from those involving TRAAK, a critical consideration in tissues where multiple K2P subfamily members are co-expressed.

TREK-1 K2P2.1 TRAAK K2P4.1 selectivity

Co-Crystal Structure of TREK-1 with ML335

Unlike many K2P channel modulators that lack high-resolution structural characterization, ML335 has been co-crystallized with TREK-1 (K2P2.1) to 3.0 Å resolution, providing atomic-level definition of its binding site and mechanism of action [1]. The structure (PDB ID: 6CQ8) reveals that ML335 occupies the cryptic K2P modulator pocket located behind the selectivity filter, acting as a molecular wedge that restricts interdomain interface movement and stabilizes the C-type gate in its conductive 'leak mode' [1][2]. This structural information is unavailable for many TREK activators including BL1249, C3001a, and GI-530159. The structure further identifies a specific cation-π interaction between the sulfonamide moiety of ML335 and Lys271 that is essential for both binding and selectivity, as demonstrated by the loss of activation in the TREK-1 K271Q mutant [1]. This structurally validated mechanism provides a level of mechanistic confidence that is unmatched by less-characterized TREK activators, enabling rational experimental interpretation and supporting structure-based optimization efforts.

structural biology K2P modulator pocket mechanism of action

In Vivo Lung Injury Protection: ML335 vs. BL1249

In a comparative in vivo study of hyperoxia-induced lung injury in mice, both ML335 and BL1249 demonstrated protective effects when administered via once-daily intra-tracheal injection [1]. Both compounds improved lung compliance, reduced histological lung injury scores, and decreased bronchoalveolar lavage fluid total protein and cell counts to comparable degrees [1]. Notably, while both activators reduced IL-6 and IP-10 concentrations in bronchoalveolar lavage fluid, neither compound significantly affected CCL-2, TNF-α, or IL-10 levels [1]. This study provides direct in vivo evidence that ML335 produces therapeutic effects comparable to the more widely studied BL1249 in this model system, establishing ML335 as a viable alternative for in vivo TREK-1 activation studies. The data also highlight that the choice between ML335 and BL1249 may hinge on factors beyond efficacy in this specific model, such as compound availability, solubility, or the availability of structural information for mechanistic interpretation.

acute lung injury in vivo pharmacology TREK-1 activation

Opioid Receptor Heterodimer Agonism

Beyond its primary activity as a TREK channel activator, ML335 exhibits a distinct secondary pharmacology as an agonist of μ-opioid receptor (OPRM1) and δ-opioid receptor (OPRD1) heterodimers, with an EC50 of 403 nM . This activity occurs at concentrations approximately 35-fold lower than its TREK-1 EC50 and 13-fold lower than its TREK-2 EC50, indicating potential opioid receptor engagement at concentrations frequently used in cellular assays. ML335 displays selectivity for the heterodimer over individual opioid receptors, with selectivity ratios of 37-fold vs. OPRM1 alone, 2.7-fold vs. OPRD1 alone, and >99-fold vs. HTR5A . Notably, ML335 produces anti-nociceptive effects comparable to morphine but with reduced tolerance development and withdrawal symptoms in preclinical models . This dual pharmacology—TREK channel activation and OPRM1-OPRD1 heterodimer agonism—distinguishes ML335 from other TREK activators such as ML402, BL1249, and C3001a, which have not been reported to exhibit significant opioid receptor activity. Researchers must consider this secondary pharmacology when interpreting results from neuronal or pain-related studies, and this feature may actually be advantageous for studies examining TREK-opioid crosstalk.

opioid receptor heterodimerization biased signaling

TREK-1cryst Potency: ML335 vs. ML402

In a crystallographically optimized TREK-1 construct (TREK-1cryst) designed for structural studies, ML335 exhibits substantially improved potency compared to its activity on wild-type TREK-1. The EC50 for ML335 on TREK-1cryst is 10.5 ± 2.7 μM (n≥3), representing a 1.36-fold improvement over its wild-type TREK-1 EC50 of 14.3 ± 2.7 μM [1]. In contrast, ML402 shows an EC50 of 14.9 ± 1.6 μM (n≥3) on the same TREK-1cryst construct, which is not improved relative to its wild-type TREK-1 potency (13.7 ± 7.0 μM) [1]. Consequently, ML335 is 1.42-fold more potent than ML402 on this crystallographically optimized construct (10.5 μM vs. 14.9 μM EC50). This differential response between the two activators on the TREK-1cryst construct suggests that ML335's binding mode may be more favorable for the specific conformational state captured in the crystallized protein, a feature that could be relevant for structure-guided drug discovery efforts using this or similar constructs.

crystallography structure-function potency

ML335 Optimal Application Scenarios


K2P C-Type Gate Modulation Studies

Researchers investigating the fundamental gating mechanisms of two-pore domain potassium channels should prioritize ML335 due to its unique structural characterization. The 3.0 Å co-crystal structure of TREK-1:ML335 (PDB 6CQ8) provides atomic-level definition of the cryptic K2P modulator pocket and the cation-π interaction with Lys271 that controls both binding and selectivity [1]. This structural information is unavailable for most other TREK activators including BL1249 and C3001a. The availability of both wild-type and crystallographic construct potency data (EC50 14.3 μM vs. 10.5 μM, respectively) further enables rigorous structure-function correlation studies [1]. ML335 is therefore the preferred tool for experiments where mechanistic interpretation requires knowledge of the exact binding site and molecular interactions.

Isolating TREK-1/2 from TRAAK in Native Tissues

In experimental systems where TREK-1, TREK-2, and TRAAK are co-expressed, ML335's well-defined subfamily selectivity enables functional isolation of TREK-1/2-mediated currents. ML335 activates TREK-1 (EC50 14.3 μM) and TREK-2 (EC50 5.2 μM) but produces no activation of TRAAK at concentrations up to 50 μM [1]. This contrasts with non-selective activators like ML67-33, which activate all three subfamily members and therefore confound interpretation in mixed-expression systems . Researchers studying TREK-1/2-specific functions in neurons, cardiomyocytes, or epithelial cells where TRAAK may contribute to background K+ conductance will obtain cleaner, more interpretable results using ML335 rather than non-selective alternatives.

In Vivo Lung Injury Models

ML335 has been validated in a direct comparative in vivo study against BL1249 in a mouse model of hyperoxia-induced lung injury [1]. Both compounds demonstrated comparable protective effects on lung compliance, histological injury scores, and inflammatory cytokine production (IL-6, IP-10) when administered via once-daily intra-tracheal injection [1]. This head-to-head evidence establishes ML335 as a viable, efficacy-proven alternative to BL1249 for preclinical studies of TREK-1 activation in pulmonary injury. Researchers may select ML335 over BL1249 based on additional factors such as the availability of co-crystal structural data for mechanistic interpretation, compound pricing and availability from preferred vendors, or solubility characteristics in specific formulation buffers.

TREK-Opioid Crosstalk Studies

ML335's unique secondary pharmacology as an OPRM1-OPRD1 heterodimer agonist (EC50 403 nM) with reduced tolerance and withdrawal profiles compared to morphine makes it a specialized tool for investigating TREK-opioid crosstalk mechanisms [1]. This dual activity is not shared by other TREK activators such as ML402, BL1249, or C3001a. Researchers interested in the intersection of K2P channel modulation and opioid receptor signaling in pain pathways, neuronal excitability, or anesthetic mechanisms may leverage ML335's polypharmacology as a probe compound. However, rigorous experimental design must include appropriate controls (e.g., opioid receptor antagonists, TREK channel blockers, or comparative studies with opioid-inactive TREK activators) to dissect the relative contributions of TREK activation versus OPRM1-OPRD1 agonism to any observed phenotype.

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